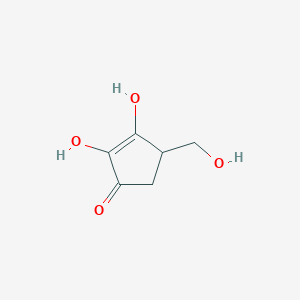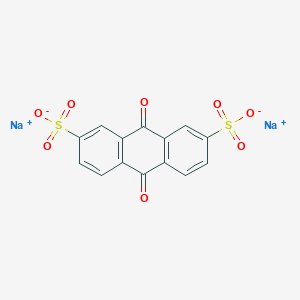
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
Overview
Description
This compound, also known as 9,10-Anthraquinone-2,6-disulfonic acid disodium salt, is a chemical substance with the empirical formula C14H6Na2O8S2 . It has a molecular weight of 412.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of an anthraquinone core, which is a type of quinone with a central ring of two benzene rings fused to a quinone. Disulfonic acid groups are attached at the 2,7 positions of the anthraquinone core, and these sulfonic acid groups are ionized to their sodium salts .Physical And Chemical Properties Analysis
This compound is soluble in water, with a solubility of 10 mg/mL .Scientific Research Applications
Aqueous Organic Redox Flow Batteries (AORFBs)
- Summary of the Application : This compound has potential as an aqueous organic redox flow battery (AORFB), where the 2,7-AQDS and potassium iodide are the negative and positive ends, respectively .
- Methods of Application : In AORFBs, energy is stored by means of the electrochemical potential of aqueous organic redox couples. This compound, being a redox-active species, can be used as the negative end in such a setup .
- Results or Outcomes : The use of this compound in AORFBs could potentially lead to more efficient energy storage solutions. However, the specific results or quantitative data were not provided in the source .
Self-Cleaning Nanofiber Membranes
- Summary of the Application : This compound is used in self-cleaning nanofiber membranes .
- Methods of Application : While the exact method of application is not specified, it is likely that this compound is incorporated into the nanofiber membrane material during the fabrication process .
- Results or Outcomes : The use of this compound in nanofiber membranes could potentially enhance their self-cleaning properties. However, the specific results or quantitative data were not provided in the source .
Redox Indicator
- Summary of the Application : This compound can be used as a redox indicator to enhance the sensitivity and selectivity of DNA biosensors .
- Methods of Application : The compound is incorporated into the DNA biosensor, likely during the fabrication process .
- Results or Outcomes : The use of this compound could potentially enhance the sensitivity and selectivity of DNA biosensors . However, the specific results or quantitative data were not provided in the source .
Dopant in Polypyrrole Films
- Summary of the Application : This compound has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization .
- Methods of Application : The compound is incorporated into the polypyrrole films during the electrochemical polymerization process .
- Results or Outcomes : The use of this compound could potentially enhance the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics . However, the specific results or quantitative data were not provided in the source .
Charge-Transfer Complexes
- Summary of the Application : This compound can form charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate .
- Methods of Application : The compound is likely mixed with 9,10-dimethoxyanthracene-2-sulfonate in a suitable solvent, and the resulting solution is studied for its charge-transfer properties .
- Results or Outcomes : The use of this compound could potentially enhance the understanding of charge-transfer complexes . However, the specific results or quantitative data were not provided in the source .
Preparation of Polypyrrole Films
- Summary of the Application : This compound has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization .
- Methods of Application : The compound is incorporated into the polypyrrole films during the electrochemical polymerization process .
- Results or Outcomes : The use of this compound could potentially enhance the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics . However, the specific results or quantitative data were not provided in the source .
Future Directions
properties
IUPAC Name |
disodium;9,10-dioxoanthracene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCLXYAAXMCWLG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061215 | |
| Record name | Disodium anthraquinone-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
CAS RN |
853-67-8 | |
| Record name | Sodium anthraquinone-2,7-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium anthraquinone-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




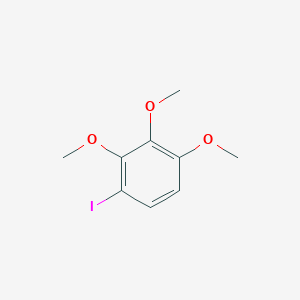
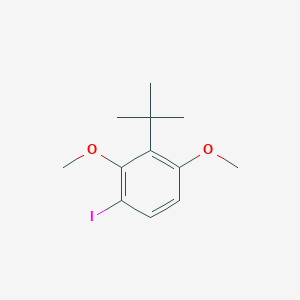

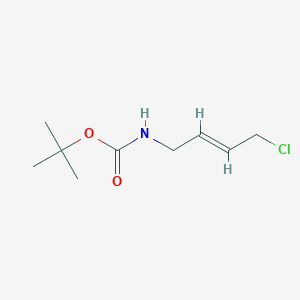
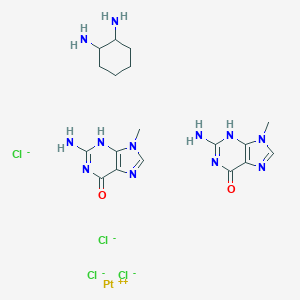
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)



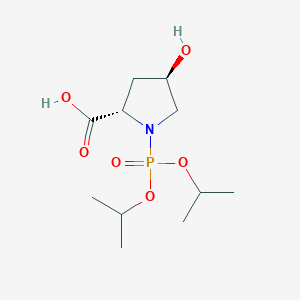
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
